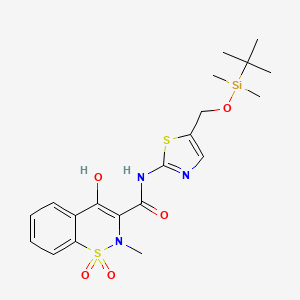

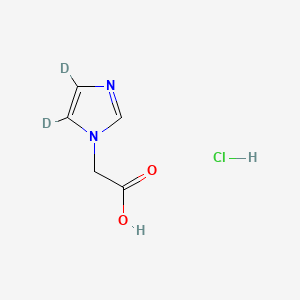

![molecular formula C14H17N3O2 B563128 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one CAS No. 139264-15-6](/img/structure/B563128.png)

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and drugs . The indole ring is attached to an oxazolidinone group, a type of heterocyclic compound that is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring and the oxazolidinone ring would likely contribute significantly to the compound’s overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indole compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

科学的研究の応用

Synthesis and Reactivity

- Oxazolidin-2-ones, including structures similar to the specified compound, are synthesized through reactions involving methyltryptamines and demonstrate intriguing intramolecular amidoalkylation reactions. These syntheses pave the way for creating new heterocyclic systems, such as oxazoloazepinoindoles, analogs of aurantioclavine, highlighting their potential in generating novel therapeutic agents (Titov et al., 2004).

Catalytic Applications

- Electrogenic chiral 2-oxazolidinones serve as diastereoselective amidoalkylation reagents for synthesizing β-amino alcohol precursors. These findings underscore the importance of oxazolidinones in facilitating enantioselective synthesis, which is crucial for developing pharmaceuticals (Schierle-Arndt et al., 2001).

Anticancer Potential

- Novel N-benzyl aplysinopsin analogs, including derivatives of indoles and oxazolidinones, exhibit potent in vitro cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Penthala et al., 2011).

Structural Analysis and Design

- Studies on oxazolidinone derivatives reveal diverse weak interactions, such as C-H···O and π-π stacking, which are crucial for understanding molecular conformations and designing new compounds with desired properties (Nogueira et al., 2015).

Antibacterial Activity

- Oxazolidinone-indole carboxylate hybrids show promising antibacterial activities, particularly against Gram-positive bacteria, highlighting their utility in addressing antibiotic resistance (Ping, 2008).

Enzymatic Synthesis and Carbon Dioxide Fixation

- Oxazolidinones are synthesized via an environmentally friendly process involving carbon dioxide fixation, showcasing the compound's role in sustainable chemistry and potential applications in carbon capture technologies (Xu et al., 2011).

作用機序

Target of Action

Didesmethyl Zolmitriptan, a derivative of Zolmitriptan, is believed to target the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

As a selective 5-HT 1B/1D receptor agonist, Didesmethyl Zolmitriptan binds with high affinity to these receptors . This binding leads to vasoconstriction of intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings . This interaction helps alleviate the symptoms of migraines .

Biochemical Pathways

The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines . Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain .

Pharmacokinetics

Zolmitriptan, the parent compound of Didesmethyl Zolmitriptan, is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . It has a mean elimination half-life of approximately three hours

Result of Action

The action of Didesmethyl Zolmitriptan results in the alleviation of migraine symptoms. By causing vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides, it can reduce the pain, nausea, sensitivity to light and sound, and other symptoms associated with migraines .

Action Environment

The action of Didesmethyl Zolmitriptan can be influenced by various environmental factors. Additionally, factors such as the patient’s liver function can impact the metabolism and efficacy of the drug . It’s also worth noting that the compound’s action may be affected by the presence of other drugs, particularly those that inhibit CYP1A2 or MAO .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Didesmethyl Zolmitriptan interacts with various enzymes and proteins. It is likely metabolized by Cytochrome P450 (CYP1A2) and Monoamine Oxidase (MAO) . The metabolization of Zolmitriptan results in three major metabolites, one of which is an active N-desmethyl metabolite .

Cellular Effects

Zolmitriptan, from which Didesmethyl Zolmitriptan is derived, is known to have significant effects on cellular processes. It is a selective serotonin (5-HT) 1B/1D receptor agonist . Its action on these receptors leads to vasoconstriction in intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Molecular Mechanism

The mechanism of action of Didesmethyl Zolmitriptan involves its interactions at the molecular level. As a metabolite of Zolmitriptan, it is likely to share similar mechanisms of action. Zolmitriptan acts as a selective 5-HT 1B/1D receptor agonist . This interaction leads to vasoconstriction of intracranial blood vessels, which is a key aspect of its therapeutic effect in treating migraines .

Temporal Effects in Laboratory Settings

The temporal effects of Didesmethyl Zolmitriptan in laboratory settings are not well-documented. Zolmitriptan, its parent compound, has been studied extensively. It has been noted that the effects of Zolmitriptan can be observed within 2 hours of administration .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Didesmethyl Zolmitriptan in animal models. Studies on Zolmitriptan have shown that it can be effectively delivered to the brain via transdermal application, suggesting potential for dosage-dependent effects .

Metabolic Pathways

Didesmethyl Zolmitriptan is involved in the metabolic pathways of Zolmitriptan. Zolmitriptan is metabolized in the liver by CYP1A2 and MAO, resulting in three major metabolites, including an active N-desmethyl metabolite .

Transport and Distribution

Studies on Zolmitriptan suggest that its transport is mediated by both passive diffusion and active transport .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one involves the reaction of 3-(2-aminoethyl)-1H-indole-5-carbaldehyde with ethyl chloroformate followed by cyclization with hydroxylamine hydrochloride to form the oxazolidinone ring.", "Starting Materials": [ "3-(2-aminoethyl)-1H-indole-5-carbaldehyde", "ethyl chloroformate", "hydroxylamine hydrochloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: To a stirred solution of 3-(2-aminoethyl)-1H-indole-5-carbaldehyde (1 equiv) in dichloromethane, add triethylamine (1.1 equiv) and ethyl chloroformate (1.1 equiv) dropwise at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 1 hour.", "Step 3: Add hydroxylamine hydrochloride (1.2 equiv) and sodium bicarbonate (2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Extract the reaction mixture with dichloromethane and wash the organic layer with water and brine.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the desired product." ] } | |

CAS番号 |

139264-15-6 |

分子式 |

C14H17N3O2 |

分子量 |

259.30 g/mol |

IUPAC名 |

(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m0/s1 |

InChIキー |

NKOBWHOGNBPTDO-NSHDSACASA-N |

異性体SMILES |

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

正規SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

同義語 |

4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

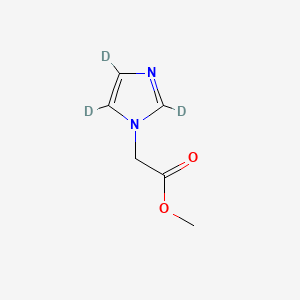

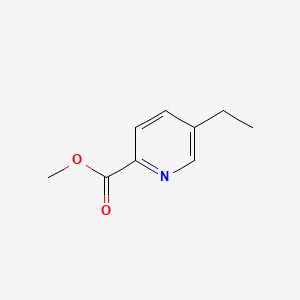

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)

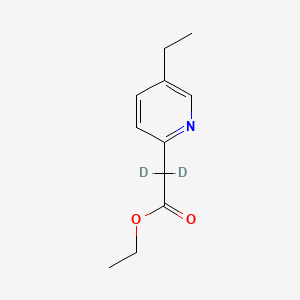

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)